![molecular formula C18H17N3O B2681261 (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide CAS No. 1799256-11-3](/img/structure/B2681261.png)
(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a but-2-enamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide typically involves multi-step organic reactions One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde
The phenyl group is then introduced via a Suzuki coupling reaction between the brominated imidazo[1,2-a]pyridine derivative and phenylboronic acid, using a palladium catalyst. Finally, the but-2-enamide chain is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of signaling pathways involved in cell growth and proliferation, making the compound a candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)but-2-enamide: is similar to other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-2-enamide chain, which can confer distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.
Eigenschaften
IUPAC Name |
(E)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-7-17(22)19-15-10-5-4-9-14(15)16-12-21-11-6-8-13(2)18(21)20-16/h3-12H,1-2H3,(H,19,22)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRZKPRLDFELP-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

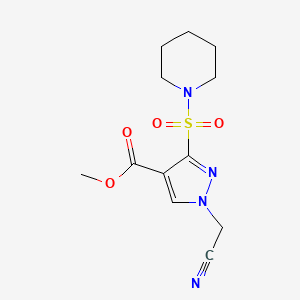
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2681183.png)
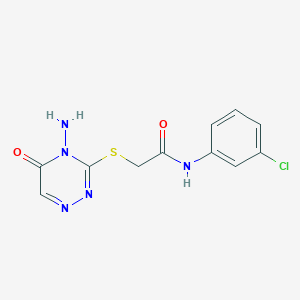
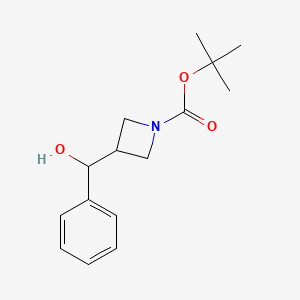
![{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine](/img/structure/B2681187.png)
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)
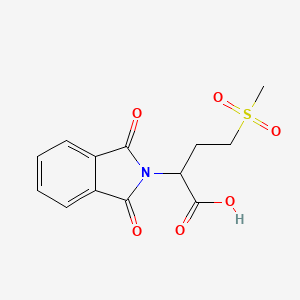

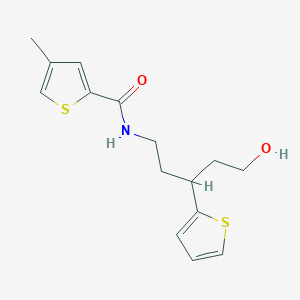
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/new.no-structure.jpg)

![2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2681199.png)
